[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Description
The compound [3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone features a pyrazole core substituted at positions 3 and 4 with 4-methoxyphenyl groups. The pyrazole’s N1 position is linked to a methanone group bearing a 3-(trifluoromethyl)phenyl moiety.
Properties
IUPAC Name |
[3,4-bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O3/c1-32-20-10-6-16(7-11-20)22-15-30(29-23(22)17-8-12-21(33-2)13-9-17)24(31)18-4-3-5-19(14-18)25(26,27)28/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSVTNJONQBCHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(N=C2C3=CC=C(C=C3)OC)C(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The trifluoromethylphenyl group is introduced through a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown potential in biological and medicinal research due to its ability to interact with various biological targets. It is being studied for its potential as an anti-inflammatory agent and its ability to inhibit certain enzymes involved in disease pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism by which [3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The trifluoromethyl group enhances its binding affinity and specificity towards certain proteins, making it a valuable compound in drug design and development.
Comparison with Similar Compounds
Pyrazole Derivatives with Trifluoromethylphenyl Substituents
Several analogs share structural similarities with the target compound, particularly in the pyrazole core and trifluoromethylphenyl group:
Key Observations :
- Substituent Effects: Halogenated anilino groups (e.g., Br, Cl, F) in analogs like Compounds 16–19 () enhance lipophilicity, which may improve membrane permeability .
- Methoxy Groups : The 4-methoxyphenyl groups in the target compound and Compound 14E () may contribute to π-π stacking interactions in enzyme binding pockets .
Pyrazoline and Pyrimidine Derivatives
- 1-Acetyl-pyrazolines (): These derivatives exhibit antitumor and anti-inflammatory activities. The flattened envelope conformation of the pyrazoline ring in analogs like 1-[3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone suggests conformational flexibility, which may influence binding kinetics .
Biological Activity
The compound [3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by data from various studies, including case studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrazole ring, methoxy groups, and a trifluoromethyl phenyl moiety, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this specific compound. A study published in 2021 demonstrated that derivatives with trifluoromethyl phenyl groups exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Key Findings:
- Minimum Inhibitory Concentration (MIC): The compound showed low MIC values against S. aureus, indicating high potency.
- Bactericidal Effect: Time-kill assays confirmed its bactericidal effect on stationary phase cells, which are often resistant to conventional antibiotics.
- Biofilm Disruption: The compound demonstrated moderate inhibition of biofilm formation and was effective in biofilm destruction, which is crucial for treating chronic infections.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 2.5 | 40 |
| Enterococcus faecalis | 5.0 | 35 |
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. A review highlighted various pyrazole derivatives showing cytotoxic effects against different cancer cell lines.
Case Studies:
- MCF7 Cell Line: The compound exhibited significant cytotoxicity with an IC50 value of approximately 12.50 µM.
- NCI-H460 Cell Line: Another study reported an IC50 value of 42.30 µM, indicating moderate effectiveness against lung cancer cells.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | Induction of apoptosis |
| NCI-H460 | 42.30 | Inhibition of cell proliferation |
The mechanism underlying the biological activity of this compound involves multiple pathways:
- Inhibition of Macromolecular Synthesis: Studies suggest that the compound inhibits bacterial macromolecular synthesis, leading to cell death.
- Induction of Apoptosis in Cancer Cells: The anticancer effects are attributed to the induction of apoptosis through various signaling pathways.
Safety and Toxicity
In vivo studies using mouse models indicated that the compound is well-tolerated at doses up to 50 mg/kg, with no significant toxicity observed in blood plasma organ toxicity markers or histopathological examinations.
Q & A
Q. What synthetic strategies are optimal for producing [3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone with high purity?
Methodological Answer: The synthesis of pyrazolyl methanone derivatives typically involves multi-step reactions, including cyclocondensation of hydrazines with α,β-unsaturated ketones, followed by functionalization of aromatic rings. Key considerations include:
- Reagent Selection: Use of 4-methoxybenzaldehyde and trifluoromethylphenyl precursors for substituent introduction.
- Reaction Conditions: Controlled temperatures (60–80°C) and inert atmospheres (N₂/Ar) to prevent oxidation of methoxy groups .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate the product .
Q. How can structural characterization of this compound be systematically performed?
Methodological Answer:
- X-ray Crystallography: Resolve dihedral angles between aromatic rings (e.g., 70–85° for fluorophenyl groups), confirming steric interactions .
- NMR Spectroscopy:
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 484.15) .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of this compound?
Methodological Answer:
- Substituent Effects:
- Biological Assays:
Q. How can computational modeling elucidate its mechanism of action?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to simulate binding to kinases (e.g., EGFR or CDK2) with PyMOL visualization .
- MD Simulations: GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .
- QSAR Models: Develop predictive models using descriptors like logP and polar surface area .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Control variables (e.g., cell passage number, serum concentration) to minimize variability .
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
- Orthogonal Validation: Confirm activity via dual-luciferase reporters or Western blotting for target inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
